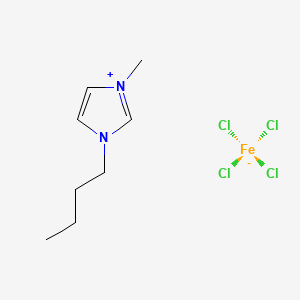

1-Butyl-3-methylimidazolium Tetrachloroferrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;tetrachloroiron(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.4ClH.Fe/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;4*1H;/q+1;;;;;+3/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHLFBVHUIJIII-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl4FeN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359845-21-9 | |

| Record name | 1-Butyl-3-methylimidazolium Tetrachloroferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of 1-butyl-3-methylimidazolium tetrachloroferrate

An In-depth Technical Guide to the Physical Properties of 1-Butyl-3-methylimidazolium Tetrachloroferrate ([Bmim][FeCl₄])

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of the magnetic ionic liquid this compound, [Bmim][FeCl₄]. As a material of significant interest in catalysis, extraction, and energy applications, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes experimental data from peer-reviewed literature and provides insights into the causality behind its unique properties. Detailed experimental protocols for its synthesis and characterization are also presented to ensure scientific integrity and reproducibility.

Introduction: The Emergence of a Magnetic Ionic Liquid

This compound, often abbreviated as [Bmim][FeCl₄], is a fascinating member of the ionic liquid family.[1][2] Unlike conventional ionic liquids, [Bmim][FeCl₄] exhibits strong paramagnetic behavior due to the presence of the high-spin tetrachloroferrate(III) anion (FeCl₄⁻).[2][3][4] This intrinsic magnetism allows for its manipulation and separation using an external magnetic field, a property that has propelled its application in diverse fields of research and development.[1][3]

First synthesized and reported by Hayashi et al. in 2004, this ionic liquid is composed of a 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and a tetrachloroferrate ([FeCl₄]⁻) anion.[1] It is characterized by its low volatility, wide liquid range, and tunable solubility, making it a versatile medium for various chemical processes.[1][5] This guide will delve into the key physical properties that define [Bmim][FeCl₄], providing both quantitative data and the scientific principles that govern them.

Synthesis of [Bmim][FeCl₄]: A Step-by-Step Protocol

The most common and straightforward synthesis of [Bmim][FeCl₄] involves a direct anion exchange reaction between 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) and anhydrous ferric chloride (FeCl₃).[1]

Experimental Workflow for Synthesis

Caption: A typical quality control workflow for synthesized [Bmim][FeCl₄].

Conclusion

This compound is a remarkable ionic liquid with a unique combination of physical properties, most notably its strong paramagnetic response. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working with or exploring the potential of this magnetic ionic liquid. As research continues, a deeper understanding of its properties will undoubtedly unlock new and innovative applications in science and technology.

References

- LookChem. (n.d.). This compound.

- Iolitec. (n.d.). This compound(III), >97%.

- Hayashi, S., & Hamaguchi, H. (2004). Discovery of a Magnetic Ionic Liquid [bmim]FeCl4. Chemistry Letters, 33(12), 1590–1591.

- Wikipedia. (2023). This compound.

- Hayashi, S., & Hamaguchi, H. (2004). Discovery of a Magnetic Ionic Liquid [bmim]FeCl4. Chemistry Letters.

- Hayashi, S., Saha, S., & Hamaguchi, H. (2006). A new class of magnetic fluids: bmim[FeCl/sub 4/] and nbmim[FeCl/sub 4/] ionic liquids. IEEE Transactions on Magnetics, 42(1), 12–14.

- ResearchGate. (n.d.). Magnetic behavior of mixture of magnetic ionic liquid [bmim]FeCl4 and water.

- IEEE Xplore. (2006). A New Class of Magnetic Fluids: bmim[FeCl4] and nbmim[FeCl4] Ionic Liquids.

- ResearchGate. (n.d.). Densities and viscosities of binary mixtures of magnetic ionic liquids 1-alkyl-3-methylimidazolium tetrachloroferrate with ethyl acetate at temperatures (293.15 to 323.15) K.

- ResearchGate. (n.d.). Characterization of this compound ionic liquid.

- Semantic Scholar. (n.d.). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques.

- Semantic Scholar. (n.d.). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques.

- ResearchGate. (n.d.). Temperature-dependent structural changes of [Bmim]FeCl4 magnetic ionic liquid characterized by an in-situ X-ray absorption fine structure.

- ResearchGate. (n.d.). Temperature and angle resolved XPS study of BMIm Cl and BMIm FeCl4.

- ResearchGate. (n.d.). Spatial distribution functions (SDFs) of Emim[FeCl4] (top) and Bmim[FeCl4].

- MDPI. (n.d.). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.

- AIP Publishing. (2007). Magnetic behavior of mixture of magnetic ionic liquid [bmim]FeCl4 and water.

Sources

1-butyl-3-methylimidazolium tetrachloroferrate CAS number and structure

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Tetrachloroferrate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a magnetic ionic liquid (IL) that has garnered significant interest for its unique combination of properties. We will delve into its fundamental characteristics, synthesis, and diverse applications, offering field-proven insights for researchers and professionals in chemistry, materials science, and drug development.

Core Identity: Structure and Identification

This compound, often abbreviated as [Bmim][FeCl₄], is a fascinating compound that merges the worlds of ionic liquids and magnetism. Its defining characteristic is its paramagnetic nature, which arises from the tetrachloroferrate(III) anion.

-

Synonyms : BMIMFeCl₄, [Bmim]FeCl₄[1]

The structure consists of two distinct ions: the organic 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the inorganic tetrachloroferrate ([FeCl₄]⁻) anion.[1] The cation, with its butyl and methyl groups attached to the imidazolium ring, is responsible for the compound's liquid state at or near room temperature. The anion, a high-spin complex of iron(III), is the source of its strong magnetic responsiveness.[1][2]

Caption: Chemical structure of this compound.

Synthesis and Quality Control

The synthesis of [Bmim][FeCl₄] is a straightforward anion exchange reaction, valued for its efficiency. The most common and widely reported method involves the direct combination of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) and anhydrous ferric chloride (FeCl₃) in a 1:1 molar ratio.[1][2]

Experimental Protocol: Synthesis of [Bmim][FeCl₄]

This protocol describes a standard laboratory-scale synthesis.

Objective: To synthesize high-purity this compound.

Materials:

-

1-butyl-3-methylimidazolium chloride ([Bmim]Cl)

-

Anhydrous ferric chloride (FeCl₃)

-

Ethyl acetate (for washing)

-

Round-bottom flask

-

Magnetic stirrer

Methodology:

-

Reactant Combination: In a clean, dry round-bottom flask under an inert atmosphere, combine equimolar amounts of [Bmim]Cl and FeCl₃. For example, use 5.00 g (28.6 mmol) of [Bmim]Cl and 4.63 g (28.6 mmol) of FeCl₃.[1]

-

Reaction: Stir the mixture vigorously at room temperature (25°C). The reaction is exothermic, and the solid reactants will transform into a homogeneous, dark brown liquid. This process typically takes 15-60 minutes.[1]

-

Purification: Wash the resulting ionic liquid with ethyl acetate (e.g., 3 x 20 mL) to remove any unreacted FeCl₃ or other impurities.[1]

-

Drying: Dry the final product under high vacuum (e.g., 0.1 mmHg) at an elevated temperature (e.g., 70°C) for at least 24 hours to remove any residual solvent and moisture.[1]

Caption: Workflow for the synthesis and purification of [Bmim][FeCl₄].

Trustworthiness: A Self-Validating Protocol

The integrity of the synthesis is validated through several key characterization steps:

-

Anion Exchange Confirmation: Successful formation of the [FeCl₄]⁻ anion is confirmed using UV-Vis spectroscopy. The presence of characteristic peaks at 531, 613, and 687 nm is a definitive indicator of the tetrachloroferrate(III) ion.[1]

-

Moisture Content: It is critical to minimize water content (<0.5%) to prevent hydrolysis of the tetrachloroferrate anion.[1] This is achieved through rigorous vacuum drying.

-

Magnetic Characterization: The paramagnetic nature of the final product should be confirmed using techniques like SQUID (Superconducting Quantum Interference Device) magnetometry.[1] A simpler qualitative test involves observing the liquid's attraction to a small neodymium magnet.[2]

Physicochemical and Magnetic Properties

The unique properties of [Bmim][FeCl₄] stem from its ionic composition. It is a room-temperature ionic liquid, meaning it exists as a liquid under ambient conditions.[1]

| Property | Value | Source |

| CAS Number | 359845-21-9 | [2][4][5] |

| Molecular Weight | 336.87 - 336.9 g/mol | [1][4][5] |

| Appearance | Yellow to dark brown/green liquid | [5][6] |

| Melting Point | -7 °C to -11 °C | [4][7] |

| Magnetic Susceptibility | 40.6 × 10⁻⁶ emu g⁻¹ | [2] |

| Density | ~1.38 g/cm³ | [4] |

Key Attributes:

-

Paramagnetism : The most notable property is its strong magnetic responsiveness, a direct result of the high-spin d⁵ electron configuration of the Fe(III) center in the tetrahedral [FeCl₄]⁻ anion.[1][2] This allows the liquid to be manipulated and separated using an external magnetic field.[1]

-

Thermal Stability : Like many ionic liquids, it exhibits good thermal stability and a wide liquid range.[1][5]

-

Low Volatility : Its negligible vapor pressure makes it a safer alternative to volatile organic solvents.[5]

-

Solubility : It has low solubility in water but is soluble in various organic solvents.[2][5]

Scientific and Industrial Applications

The distinct properties of [Bmim][FeCl₄] make it a versatile tool for researchers and a promising material for industrial processes. Its utility is grounded in the synergistic combination of its ionic liquid nature and its magnetic responsiveness.

Caption: Relationship between the core properties of [Bmim][FeCl₄] and its applications.

-

Catalysis : The Lewis acidity of the [FeCl₄]⁻ anion makes it an effective catalyst for various organic reactions.[1] A prime example is its use in the multicomponent, solvent-free synthesis of quinazolines, where it acts as a recyclable catalyst that can be easily recovered with a magnet post-reaction.[8]

-

Green Chemistry & Solvents : Its low volatility and high thermal stability position it as a "green" alternative to traditional hazardous organic solvents.[5] It can serve as both the solvent and catalyst in reactions, simplifying processes and reducing waste.[1]

-

Separation Processes : [Bmim][FeCl₄] shows a remarkable affinity for certain metal ions, making it highly effective for liquid-liquid extraction.[9] This is particularly valuable for recovering precious metals from industrial waste or separating rare earth elements.[9] It has also been immobilized on zeolite supports for the adsorptive removal of sulfur compounds from fuels.[10]

-

Biomedical and Biological Applications : The magnetic properties are being explored for potential use in targeted drug delivery and as a contrast agent in magnetic resonance imaging (MRI).[1] However, its biological activity and toxicity are areas of ongoing research.[1]

-

Advanced Materials : It is a precursor in the development of novel materials like ion-conducting and paramagnetic "ionogels".[1]

Safety, Handling, and Storage

As with any chemical, proper handling of this compound is essential. Although it is not fully tested, current data indicates specific hazards.[11]

-

Hazard Identification : It is classified as causing skin irritation (H315) and serious eye irritation (H319). Some safety data sheets also note that it can cause severe skin burns and eye damage (H314) and may react violently with water.[12]

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and eye/face protection when handling this substance.[11]

-

Handling Procedures : Avoid contact with skin, eyes, and clothing.[11] Ensure adequate ventilation and wash hands thoroughly after handling. In case of skin contact, wash immediately with plenty of water. If it gets in the eyes, rinse cautiously with water for several minutes.[11]

-

Storage : Store in a cool, shaded area in a tightly closed container. It should be protected from moisture and kept under an inert gas atmosphere to prevent degradation.

References

- 1-Butyl-3-methylimidazolium Tetrachloroferr

- 1-Butyl-3-methylimidazolium tetrachloroferr

- 1-Butyl-3-methylimidazolium Tetrachloroferr

- 1-BUTYL-3-METHYLIMIDAZOLIUM TETRACHLOROFERR

- 1-Butyl-3-methylimidazolium Tetrachloroferr

- 1-Butyl-3-methylimidazolium tetrachloroferr

- Exploring the Applications of this compound in Separation Processes - NINGBO INNO PHARMCHEM CO.,LTD.

- Characterization of this compound ionic liquid - ResearchG

- 1-Butyl-3-methylimidazolium Tetrachloroferr

- Safety D

- SAFETY D

- Safety D

- 1-Butyl-3-methylimidazolium Tetrachloroferr

- Confinement Effects on the Magnetic Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrachloroferr

- File:1-Butyl-3-methylimidazolium tetrachloroferr

- SAFETY D

- 1-Butyl-3-methylimidazolium tetrachloroferr

- Recyclable, magnetic ionic liquid bmim[FeCl4]-catalyzed, multicomponent, solvent-free, green synthesis of quinazolines - RSC Publishing.

- Magnetic ionic liquids 1-ethyl- and this compound(III).

- Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfuriz

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [cymitquimica.com]

- 7. This compound(III), >97% | IoLiTec [iolitec.de]

- 8. Recyclable, magnetic ionic liquid bmim[FeCl4]-catalyzed, multicomponent, solvent-free, green synthesis of quinazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. iolitec.de [iolitec.de]

- 12. iolitec.de [iolitec.de]

An In-depth Technical Guide to the Magnetic Susceptibility of 1-Butyl-3-methylimidazolium Tetrachloroferrate ([Bmim][FeCl₄])

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of the ionic liquid 1-butyl-3-methylimidazolium tetrachloroferrate, [Bmim][FeCl₄]. As a pioneering example of a magnetic ionic liquid (MIL), [Bmim][FeCl₄] has garnered significant interest for its unique combination of negligible volatility, thermal stability, and responsiveness to external magnetic fields.[1][2] This document details the synthesis and characterization of [Bmim][FeCl₄], provides in-depth, step-by-step protocols for measuring its magnetic susceptibility using both Superconducting Quantum Interference Device (SQUID) magnetometry and the Evans NMR method, and discusses the theoretical framework for interpreting the acquired data. This guide is intended for researchers, scientists, and drug development professionals interested in the fundamental properties and potential applications of magnetic ionic liquids, which span from targeted drug delivery to green chemistry.[3][4]

Introduction: The Advent of Magnetic Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions.[5][6] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as "green" alternatives to volatile organic solvents in a myriad of applications.[1][4] The incorporation of a paramagnetic component into the cation or anion of an IL gives rise to a fascinating subclass known as magnetic ionic liquids (MILs).[1][2] These materials retain the desirable characteristics of ILs while also exhibiting a strong response to an external magnetic field.[7]

This compound, [Bmim][FeCl₄], stands as a archetypal example of a MIL, first reported by Hayashi et al. in 2004.[3][8] Its magnetic character stems from the presence of the high-spin tetrachloroferrate(III) anion ([FeCl₄]⁻).[3][9] This guide will delve into the critical aspects of synthesizing and quantifying the magnetic susceptibility of this important compound, providing both the practical "how" and the theoretical "why" for each step.

Synthesis and Characterization of [Bmim][FeCl₄]

The synthesis of [Bmim][FeCl₄] is a relatively straightforward anion exchange reaction. The most common and efficient method involves the direct reaction of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) with anhydrous iron(III) chloride (FeCl₃) in a 1:1 molar ratio.[3][10]

Synthesis Protocol

Materials:

-

1-butyl-3-methylimidazolium chloride ([Bmim]Cl)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, add equimolar amounts of [Bmim]Cl and anhydrous FeCl₃ to a round-bottom flask equipped with a magnetic stir bar.

-

The reaction is typically exothermic and proceeds with vigorous stirring at room temperature.[3]

-

Continue stirring until a homogeneous, dark brown liquid is formed. The reaction is usually complete within 30-60 minutes.[3]

-

To remove any unreacted starting materials, the resulting ionic liquid can be washed with a suitable anhydrous solvent in which the product is immiscible, such as ethyl acetate.[3]

-

Decant the solvent and dry the [Bmim][FeCl₄] under high vacuum to remove any residual solvent and moisture.

Physicochemical Characterization

Once synthesized, it is crucial to confirm the identity and purity of the [Bmim][FeCl₄]. Key characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the 1-butyl-3-methylimidazolium cation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational modes of both the cation and the [FeCl₄]⁻ anion.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the masses of the constituent ions.[9]

-

UV-Vis Spectroscopy: The formation of the tetrachloroferrate(III) anion can be confirmed by the presence of characteristic absorption peaks.[3]

Theoretical Framework: Understanding Magnetic Susceptibility

The magnetic susceptibility (χ) of a material quantifies its response to an applied magnetic field.[11] For paramagnetic materials like [Bmim][FeCl₄], the magnetic susceptibility is positive, indicating that it is attracted to a magnetic field.[8][12] The temperature dependence of the magnetic susceptibility of a paramagnetic material is described by the Curie-Weiss law:[11][13]

χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility

-

C is the Curie constant

-

T is the absolute temperature

-

θ is the Weiss constant, which accounts for intermolecular magnetic interactions.[13]

From the Curie constant, the effective magnetic moment (µ_eff) can be calculated, which provides insight into the number of unpaired electrons in the paramagnetic center. For the high-spin d⁵ Fe(III) in the [FeCl₄]⁻ anion, the expected spin-only magnetic moment is approximately 5.92 µB.[9][14]

Experimental Determination of Magnetic Susceptibility

Two primary techniques are commonly employed to measure the magnetic susceptibility of [Bmim][FeCl₄]: SQUID magnetometry and the Evans NMR method.

SQUID Magnetometry: The Gold Standard

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument for measuring the magnetic properties of materials.[15][16] It allows for precise measurements of magnetization as a function of temperature and applied magnetic field.[17]

Caption: Workflow for determining magnetic susceptibility using SQUID magnetometry.

-

Sample Preparation: Accurately weigh a small amount (typically a few milligrams) of the [Bmim][FeCl₄] sample.[17] Place the sample in a pre-weighed gelatin capsule or a specialized sample holder.

-

Instrument Setup: Mount the encapsulated sample onto the sample rod of the SQUID magnetometer.

-

Temperature-Dependent Measurement (M vs. T):

-

Cool the sample to the lowest desired temperature (e.g., 2 K).

-

Apply a constant, relatively weak magnetic field (e.g., 1000 Oe).

-

Measure the magnetic moment of the sample as the temperature is slowly swept upwards to a desired upper limit (e.g., 300 K).

-

-

Field-Dependent Measurement (M vs. H):

-

Set the temperature to a constant value (e.g., 2 K).

-

Measure the magnetic moment as the applied magnetic field is swept from a negative to a positive value (e.g., -5 T to 5 T).

-

-

Data Analysis:

-

Convert the measured magnetic moment to molar magnetic susceptibility (χ).

-

Plot the inverse of the molar magnetic susceptibility (1/χ) against temperature (T).

-

Perform a linear fit of the high-temperature portion of the 1/χ vs. T data to the Curie-Weiss equation to extract the Curie and Weiss constants.

-

Calculate the effective magnetic moment (µ_eff) from the Curie constant.

-

Evans Method: A Convenient NMR-Based Approach

The Evans method is a widely used NMR technique for determining the magnetic susceptibility of paramagnetic species in solution.[18][19] It relies on the principle that the chemical shift of a reference probe molecule in a solution is altered by the presence of a paramagnetic solute.[20][21]

Caption: Workflow for determining magnetic susceptibility using the Evans NMR method.

-

Sample Preparation:

-

Accurately prepare a solution of [Bmim][FeCl₄] in a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO) of known concentration.[19]

-

A coaxial NMR tube is often used, with the inner tube containing the pure solvent and a reference compound (e.g., tetramethylsilane, TMS), and the outer tube containing the solution of the paramagnetic sample.[19]

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Carefully measure the frequency difference (Δf in Hz) between the reference peak in the paramagnetic solution and the reference peak in the pure solvent.

-

-

Data Analysis:

-

Calculate the mass magnetic susceptibility (χ_g) using the Evans equation: χ_g = (3 * Δf) / (4 * π * f * m) + χ_o where:

-

Δf is the frequency difference in Hz

-

f is the spectrometer frequency in Hz

-

m is the concentration of the paramagnetic species in g/cm³

-

χ_o is the mass susceptibility of the solvent

-

-

Convert the mass susceptibility to molar susceptibility (χ_m) by multiplying by the molar mass of [Bmim][FeCl₄].

-

Calculate the effective magnetic moment (µ_eff) using the following equation: µ_eff = 2.828 * √(χ_m * T)

-

Expected Results and Data Interpretation

The magnetic susceptibility of [Bmim][FeCl₄] has been reported to be approximately 40.6 x 10⁻⁶ emu g⁻¹ at room temperature.[8] The temperature-dependent magnetic susceptibility is expected to follow the Curie-Weiss law, indicative of a paramagnetic material.[22] A plot of 1/χ versus T should yield a straight line, from which the Curie and Weiss constants can be determined. The effective magnetic moment calculated from these measurements should be close to the theoretical spin-only value for a high-spin Fe(III) center (5.92 µB).[9][14] Deviations from this value can provide insights into spin-orbit coupling or other magnetic phenomena. Some studies on related tetrachloroferrate ionic liquids have shown evidence of weak antiferromagnetic ordering at very low temperatures.[14][23]

Table 1: Typical Magnetic Properties of [Bmim][FeCl₄]

| Property | Typical Value | Source |

| Molar Mass | 336.87 g/mol | [8] |

| Magnetic Susceptibility (χ_g) at 25 °C | 40.6 x 10⁻⁶ emu g⁻¹ | [8] |

| State at Room Temperature | Liquid | [8] |

| Color | Dark Brown | [3] |

| Effective Magnetic Moment (µ_eff) | ~5.8 - 5.9 µB | [12] |

Applications and Future Perspectives

The unique combination of ionic liquid properties and magnetic responsiveness makes [Bmim][FeCl₄] and other MILs highly attractive for a range of applications.[4][24] These include:

-

Catalysis: The magnetic nature of the IL allows for easy separation and recycling of the catalyst from the reaction mixture using an external magnet.[7][10]

-

Separations and Extractions: MILs can be used for the extraction of various organic and inorganic compounds, with the separation facilitated by a magnetic field.[2]

-

Drug Delivery: The potential for magnetic targeting of drug-loaded ionic liquids to specific sites in the body is an active area of research.[3]

-

Advanced Materials: MILs are being explored as components in the development of novel magnetic materials and ionogels.[3]

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and magnetic susceptibility measurement of this compound. The protocols for SQUID magnetometry and the Evans NMR method offer robust and reliable means to quantify the magnetic properties of this important magnetic ionic liquid. A thorough understanding of these properties is essential for harnessing the full potential of MILs in a wide array of scientific and technological applications.

References

- Characterization of 1-butyl-3-methylimidazolium tetrachloroferr

- Synthesis, Properties and Applications of Magnetic Ionic Liquids: An Overview. Current Green Chemistry, 13(1), 74-90. (2026).

- Hayashi, S., & Hamaguchi, H. (2004). Discovery of a Magnetic Ionic Liquid [bmim]FeCl4. Chemistry Letters, 33(18), 1590-1591.

- 1-Butyl-3-methylimidazolium Tetrachloroferr

- Application of Magnetic Ionic Liquids.

- Synthesis, structural analysis, electrochemical and magnetic properties of tetrachloroferr

- Application of Magnetic Ionic Liquids. Scientific.net. (2016).

- Magnetic Ionic Liquids: Current Achievements and Future Perspectives with a Focus on Comput

- Magnetic Ionic Liquids and Catalysis Applic

- Physico‐Chemical Properties of Magnetic Dicationic Ionic Liquids with Tetrahaloferr

- Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4]. PubMed. (2010).

- Confinement Effects on the Magnetic Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrachloroferr

- Synthesis, structural analysis, electrochemical and magnetic properties of tetrachloroferrate ionic liquids. New Journal of Chemistry (RSC Publishing).

- Magnetic properties of tetrachloroferrate(III) ion as chloropyridinium salt: Paramagnetic Susceptibility Data.

- A New Class of Magnetic Fluids: bmim[FeCl4 ] and nbmim[FeCl4 ] Ionic Liquids. IEEE Xplore.

- Magnetic Ionic Liquids: Current Achievements and Future Perspectives with a Focus on Comput

- SQUID magnetometry data showing molar magnetic susceptibility as a...

- Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study.

- Magneto-optical Spectroscopy of the Magnetic Room-temperature Ionic Liquid this compound.

- Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study.

- Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. PubMed. (2023).

- Magnetic ionic liquids 1-ethyl- and this compound(III). Crystallization monitored by powder X-ray thermodiffraction.

- 1-Butyl-3-methylimidazolium Tetrachloroferr

- The Evans method. IONiC / VIPEr.

- 1-Butyl-3-methylimidazolium tetrachloroferr

- Physico‐Chemical Properties of Magnetic Dicationic Ionic Liquids with Tetrahaloferrate Anions. PMC - PubMed Central. (2023).

- SQUID Magnetometry. CNR-ISM.

- 1-Butyl-3-methylimidazolium tetrachloroferr

- Curie Weiss Law: Formula, Applications & Limit

- Magnetic Susceptibility by the Evans Method. Chem Lab - Truman ChemLab. (2009).

- SQUID Magnetometer.

- Curie-Weiss Law: Statement, Formula, Applications, Limit

- Recyclable, magnetic ionic liquid bmim[FeCl4]-catalyzed, multicomponent, solvent-free, green synthesis of quinazolines. RSC Publishing.

- Curie–Weiss law. Wikipedia.

- SQUID Magnetometry and Low Temper

- Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (URL not available)

- Curie-Weiss Law. BYJU'S.

- Understanding Curie-Weiss Law: Principles and Applic

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Magnetic Ionic Liquids: Current Achievements and Future Perspectives with a Focus on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Magnetic Ionic Liquids and Catalysis Applications - CD Bioparticles [magneticbio.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(III), >97% | IoLiTec [iolitec.de]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recyclable, magnetic ionic liquid bmim[FeCl4]-catalyzed, multicomponent, solvent-free, green synthesis of quinazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Curie Weiss Law: Formula, Applications & Limitations Explained [vedantu.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 14. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ISM - Magnetometria SQUID [ism.cnr.it]

- 16. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 17. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

- 18. ionicviper.org [ionicviper.org]

- 19. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Application of Magnetic Ionic Liquids | Scientific.Net [scientific.net]

The Solubility of 1-Butyl-3-methylimidazolium Tetrachloroferrate(III) ([Bmim][FeCl₄]): A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the solubility of the magnetic ionic liquid 1-butyl-3-methylimidazolium tetrachloroferrate(III) ([Bmim][FeCl₄]) in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It delves into the fundamental principles governing solubility, offers predictive frameworks, and provides a detailed experimental protocol for determining solubility where published data is scarce. This guide is structured to empower researchers with both the theoretical understanding and practical methodologies required to effectively utilize [Bmim][FeCl₄] in various applications.

Part 1: Core Concepts of [Bmim][FeCl₄]

Synthesis, Purification, and Quality Control

The most common and straightforward synthesis of [Bmim][FeCl₄] involves the direct equimolar reaction of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) with anhydrous iron(III) chloride (FeCl₃).[1][2] This reaction is typically performed under an inert atmosphere to prevent the hydration of FeCl₃, which can lead to the formation of iron oxychlorides and affect the purity of the final product.

The reaction is exothermic and results in the formation of a dark brown, viscous liquid.[1] Purification is critical to ensure reproducible solubility data and application performance. A common purification method involves dissolving the resulting ionic liquid in a suitable solvent like ethyl acetate, followed by filtration or centrifugation to remove any unreacted starting materials or inorganic salt byproducts. The solvent is then removed under vacuum.[2]

Expert Insight: The purity of [Bmim][FeCl₄], particularly the absence of water and excess chloride ions, is paramount. Water can lead to the hydrolysis of the [FeCl₄]⁻ anion, while residual [Bmim]Cl will alter the physicochemical properties, including its solubility. We recommend verifying the purity of synthesized [Bmim][FeCl₄] using techniques such as ¹H NMR and FT-IR spectroscopy to confirm the structure of the cation and UV-Vis spectroscopy to confirm the presence of the [FeCl₄]⁻ anion, which exhibits characteristic absorption bands.[1][3]

Essential Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅Cl₄FeN₂ | [5][6] |

| Molar Mass | 336.87 g/mol | [5][6] |

| Appearance | Dark brown liquid | [5] |

| Density (26 °C) | 1.359 g/cm³ | [5][7] |

| Dynamic Viscosity (25 °C) | 43 mPa·s | [5] |

| Magnetic Susceptibility | Paramagnetic, 40.6 × 10⁻⁶ emu g⁻¹ | [8] |

| Melting Point | < 20 °C | [5] |

The paramagnetism of [Bmim][FeCl₄] allows for its easy separation from reaction mixtures using an external magnet, a significant advantage in catalytic applications.[9][10] Its low melting point and liquid state at room temperature classify it as a room-temperature ionic liquid (RTIL).

Key Application Areas Dictated by Solubility

The utility of [Bmim][FeCl₄] is intrinsically linked to its interaction with other substances, making its solubility a critical parameter. Key applications include:

-

Catalysis: [Bmim][FeCl₄] acts as a Lewis acidic catalyst for a variety of organic reactions, such as Friedel-Crafts acylations, Biginelli condensations, and the synthesis of benzimidazoles and quinazolines.[2][11][12][13][14][15] The solubility of reactants and products in the ionic liquid or a co-solvent system is essential for reaction efficiency.

-

Extractive Separations: It has shown significant promise in the extractive separation of aromatic from aliphatic hydrocarbons.[12][16][17] This application relies on the selective solubility of aromatic compounds in the ionic liquid phase.

-

Desulfurization: Supported [Bmim][FeCl₄] has been used for the catalytic oxidative desulfurization of fuels.[18]

Part 2: Theoretical Framework for Solubility

A comprehensive, publicly available database for the solubility of [Bmim][FeCl₄] in a wide range of organic solvents is notably absent. A technical data sheet from a commercial supplier explicitly marks its miscibility in common solvents as "not available".[5] Therefore, a predictive and principles-based approach is essential for any researcher working with this ionic liquid.

Fundamental Interactions Between [Bmim][FeCl₄] and Organic Solvents

The solubility of an ionic liquid in a molecular solvent is a complex interplay of several intermolecular forces:

-

Coulombic Interactions: The strong electrostatic attraction between the [Bmim]⁺ cation and the [FeCl₄]⁻ anion must be overcome for solvation to occur.

-

Hydrogen Bonding: The protons on the imidazolium ring of the [Bmim]⁺ cation, particularly the one at the C2 position, can act as hydrogen bond donors. Solvents that are strong hydrogen bond acceptors (e.g., DMSO, acetone) are expected to interact favorably with the cation.

-

Van der Waals Forces: The butyl chain of the cation contributes to nonpolar van der Waals interactions, which can favor solubility in less polar solvents.

-

Coordinative Interactions: The Lewis acidic nature of the [FeCl₄]⁻ anion can lead to interactions with Lewis basic solvents.

The general principle of "like dissolves like" is a useful starting point. Solvents with polarity and hydrogen bonding capabilities that can effectively compete with the inter-ionic forces of [Bmim][FeCl₄] are more likely to be effective solvents.

A Case Study: Solvation in Methanol

A detailed study combining experimental (FTIR) and computational (DFT and MD simulations) methods has shed light on the interactions between [Bmim][FeCl₄] and methanol.[19] The key findings from this study provide a model for understanding solubility in polar, protic solvents:

-

Weakening of Inter-ionic Bonds: As the concentration of methanol increases, the hydrogen-bonding interactions between the cation and anion of [Bmim][FeCl₄] are progressively weakened.

-

Preferential Anion Solvation: Methanol preferentially interacts with the [FeCl₄]⁻ anion through hydrogen bonding between the hydroxyl proton of methanol and the chloride atoms of the anion.

-

Dissociation at High Molar Ratios: At a molar ratio of methanol to [Bmim][FeCl₄] exceeding 2, the ionic liquid is largely dissociated into individual, solvated ions.[19]

This study underscores that for effective solvation, the solvent must not only interact with one ion but must effectively solvate both the cation and the anion to overcome their strong mutual attraction.

Predictive Approaches

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluid mixtures, including solubility.[11] It uses quantum chemical calculations to determine the screening charge density on the surface of molecules, which is then used to predict chemical potential and phase equilibria. COSMO-RS has been successfully applied to predict the solubility of gases and water in various ionic liquids.[11] For researchers with access to computational chemistry software, COSMO-RS offers a robust, in silico method for screening potential solvents for [Bmim][FeCl₄] before undertaking experimental work.

Part 3: Experimental Protocol for Solubility Determination

Given the lack of published data, experimental determination is often necessary. The following protocol outlines a reliable method for measuring the solubility of [Bmim][FeCl₄] in an organic solvent at a given temperature.

Introduction to the Isothermal Equilibrium Method

This method involves creating a saturated solution of the ionic liquid in the solvent at a constant temperature, allowing the system to reach equilibrium, and then quantifying the concentration of the ionic liquid in the liquid phase. It is crucial to ensure that the system has reached true equilibrium, which can be slow for viscous ionic liquids, and to carefully separate the saturated solution from any undissolved ionic liquid.[21]

Materials and Reagents

-

[Bmim][FeCl₄] (synthesized and purified as per section 1.1 or from a commercial source)

-

Organic solvent of interest (high purity, anhydrous grade)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE or other solvent-compatible material)

-

Vials for sample storage

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of [Bmim][FeCl₄] to a known mass or volume of the organic solvent in a sealed vial. "Excess" means that a separate, undissolved phase of the ionic liquid should be clearly visible.

-

Equilibration: Place the vial in a temperature-controlled shaker or bath set to the desired temperature. Allow the mixture to equilibrate for an extended period (a minimum of 24-48 hours is recommended for ionic liquids to ensure equilibrium is reached).[21]

-

Phase Separation: After equilibration, centrifuge the vial at high speed to force the separation of the undissolved [Bmim][FeCl₄] from the saturated solvent phase. It is critical to maintain the temperature during this step.

-

Sampling: Carefully extract an aliquot of the supernatant (the saturated solvent phase) using a syringe. Avoid disturbing the undissolved ionic liquid at the bottom.

-

Filtration: Immediately pass the extracted aliquot through a syringe filter into a clean, pre-weighed vial. This removes any fine, suspended droplets of the ionic liquid.

-

Quantification: Determine the concentration of [Bmim][FeCl₄] in the filtered aliquot using one of the analytical methods described below.

The following diagram illustrates the experimental workflow.

Caption: Workflow for the experimental determination of solubility.

Analytical Quantification of [Bmim][FeCl₄]

The concentration of the dissolved [Bmim][FeCl₄] can be determined by several methods:

-

UV-Vis Spectroscopy: The [FeCl₄]⁻ anion has distinct absorbance peaks in the visible range.[3] A calibration curve can be prepared using standards of known concentration to quantify the amount of dissolved ionic liquid. This is often the most straightforward method.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used to accurately determine the iron concentration in the sample, which can then be stoichiometrically related back to the concentration of [Bmim][FeCl₄]. This is highly sensitive and accurate.

-

Gravimetric Analysis: A known volume of the saturated solution can be taken, and the solvent can be evaporated under vacuum. The mass of the remaining [Bmim][FeCl₄] residue can then be measured. This method is simple but requires that the ionic liquid has negligible vapor pressure and is thermally stable under the evaporation conditions.

Part 4: Known Solubility Behavior of [Bmim][FeCl₄]

Qualitative Solubility and Miscibility

Based on available data and chemical principles, a general qualitative assessment can be made:

-

Water: [Bmim][FeCl₄] has very low solubility in water and is reported to be immiscible, with the potential for decomposition (hydrolysis) upon contact.[5][8]

-

Nonpolar Solvents (e.g., Hexane, Heptane): Immiscible. The high polarity and ionic nature of [Bmim][FeCl₄] are incompatible with nonpolar aliphatic solvents.[16][17]

-

Aromatic Solvents (e.g., Benzene, Toluene): Shows significant solubility, sufficient for use as an extraction solvent.[16][17] The polarizability of the aromatic ring allows for favorable interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be miscible, especially at higher solvent concentrations, due to hydrogen bonding.[19]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dichloromethane): While specific data is lacking, based on the behavior of similar imidazolium-based ionic liquids, some degree of solubility is expected. However, the commercial data sheet indicates this is "not available," suggesting it may not be straightforwardly miscible in all cases.[5]

Quantitative Analysis of Liquid-Liquid Equilibria in Hydrocarbon Systems

The most robust quantitative data available for [Bmim][FeCl₄] comes from liquid-liquid equilibria (LLE) studies for the separation of aromatic and aliphatic hydrocarbons.[12][16][17] These studies provide tie-line data for ternary systems, which can be used to determine the distribution coefficient and selectivity for the extraction of the aromatic component.

For example, in the system {cyclohexane + benzene + [Bmim][FeCl₄]} at 298.15 K, [Bmim][FeCl₄] demonstrates a high selectivity for benzene over cyclohexane.[12][16] This indicates a much higher affinity and, therefore, solubility of benzene in the ionic liquid phase compared to cyclohexane.

The Influence of Temperature on Structure and Phase Behavior

Temperature can have a significant effect on the structure and, consequently, the solubility of [Bmim][FeCl₄]. X-ray absorption fine structure (XAFS) studies have shown that as temperature increases, the coordination and bond length of the Fe-Cl in the [FeCl₄]⁻ anion can change, suggesting a potential dissociation of the tetrahedral anion.[12] This structural change will influence the interactions with solvent molecules. Generally, for most solid-liquid systems, solubility increases with temperature. However, for liquid-liquid systems, the effect can be more complex, with some ionic liquid systems exhibiting a lower critical solution temperature (LCST), where they are miscible at lower temperatures and phase-separate upon heating. The specific temperature dependence for [Bmim][FeCl₄] in various organic solvents remains an area for further investigation.

Part 5: Practical Guidance for Researchers

Selecting an Appropriate Solvent for Catalysis and Separations

The choice of solvent is application-dependent. The following diagram outlines a decision-making process for solvent selection.

Caption: Decision tree for solvent selection with [Bmim][FeCl₄].

-

For catalysis: If reactants are polar, [Bmim][FeCl₄] might be used neat or with a polar co-solvent to ensure miscibility. If a biphasic system is desired for easy product separation, a nonpolar, immiscible co-solvent like hexane can be added.

-

For extractions: The high selectivity for aromatics makes it an excellent choice for separating them from aliphatic streams. In this case, it is used as the immiscible extraction phase.

Safety and Handling of [Bmim][FeCl₄] and its Solutions

-

Handling: As with all chemicals, [Bmim][FeCl₄] should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Moisture Sensitivity: Due to the potential for hydrolysis of the [FeCl₄]⁻ anion, the ionic liquid should be stored under an inert atmosphere and handled using anhydrous techniques where possible.

-

Toxicity: Data on the specific toxicity of [Bmim][FeCl₄] is limited. However, many ionic liquids, particularly those based on the imidazolium cation, can exhibit some level of toxicity. Furthermore, upon hydrolysis, it can release HCl. Therefore, it should be treated as a hazardous substance.

-

Disposal: Dispose of [Bmim][FeCl₄] and its solutions in accordance with local, state, and federal regulations for hazardous waste.

References

- The Solubility Parameters of Ionic Liquids. Molecules. [Link]

- 1-Butyl-3-methylimidazolium tetrachloroferr

- Discovery of a Magnetic Ionic Liquid [bmim]FeCl4. Chemistry Letters. [Link]

- Discovery of a Magnetic Ionic Liquid [bmim]FeCl4. The Chemical Society of Japan. [Link]

- Temperature and angle resolved XPS study of BMIm Cl and BMIm FeCl4.

- How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?.

- A Promising Ionic Liquid [BMIM][FeCl4] for the Extractive Separation of Aromatic and Aliphatic Hydrocarbons.

- Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chrom

- Structure and interaction properties of MBIL [Bmim][FeCl4] and methanol: A combined FTIR and simulation study.

- A Promising Ionic Liquid [BMIM][FeCl4] for the Extractive Separation of Aromatic and Aliphatic Hydrocarbons.

- Magnetic Ionic Liquid [bmim][FeCl4] as an Efficient Catalyst for the Synthesis of 2-Aryl Benzimidazoles and 2-Aryl Benzothiazoles Derivatives. Oriental Journal of Chemistry. [Link]

- (a)

- Magnetic behavior of mixture of magnetic ionic liquid [bmim]FeCl4 and water.

- Recyclable, magnetic ionic liquid bmim[FeCl4]-catalyzed, multicomponent, solvent-free, green synthesis of quinazolines. RSC Publishing. [Link]

- Systematic Method for Screening Ionic Liquids as Extraction Solvents Exemplified by an Extractive Desulfurization Process.

- Temperature-dependent structural changes of [Bmim]FeCl4 magnetic ionic liquid characterized by an in-situ X-ray absorption fine structure.

- Recovery of [BMIM]FeCl4 from homogeneous mixture using a simple chemical method. Semantic Scholar. [Link]

- From Solvent to Sustainable Catalysis – Chloroferrate Ionic Liquids in Synthesis.

- Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography.

- Solubilities and Thermodynamic Study of Carbon Tetrachloride in Imidazolium Ionic Liquids at Different Temperatures.

- Supported ionic liquid [Bmim]FeCl 4 /Am TiO 2 as an efficient catalyst for the catalytic oxidative desulfurization of fuels.

- [Bmim]fecl4. PubChem. [Link]

- Confinement Effects on the Magnetic Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrachloroferrate(III).

- From Solvent to Sustainable Catalysis – Chloroferrate Ionic Liquids in Synthesis.

- pH of Toluene in [Bmim][BF4] and [Bmim][PF6] Ionic Liquids.

- Hydrogen-bonding interactions between [BMIM][BF4] and acetonitrile. PubMed. [Link]

- Synthesis, structural analysis, electrochemical and magnetic properties of tetrachloroferrate ionic liquids. Semantic Scholar. [Link]

- A New Class of Magnetic Fluids: bmim[FeCl4 ] and nbmim[FeCl4 ] Ionic Liquids.

- Recovery of magnetic ionic liquid [bmim]FeCl4 using electromagnet.

- Confinement Effects on the Magnetic Ionic Liquid 1-Ethyl-3-methylimidazolium Tetrachloroferr

- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [Link]

- Electrical Conductivities and Interactions in Binary Mixtures of Imidazolium-Based Ionic Liquids with Acetonitrile and Dimethyl Sulfoxide.

- Toxicity of two imidazolium ionic liquids, [bmim][BF4] and [omim][BF4], to standard aquatic test organisms: Role of acetone in the induced toxicity. PubMed. [Link]

- Recyclable, magnetic ionic liquid bmim[FeCl4]-catalyzed, multicomponent, solvent-free, green synthesis of quinazolines. RSC Publishing. [Link]

- Interactions of 1-hexyl-3-methylimidazolium Bromide with Acetone.

- Solubility of Isobutane in Ionic Liquids [BMIm][PF6], [BMIm][BF4], and [BMIm][Tf2N]. CoLab.

- Experimental solubilities of [BMIM]OcSO 4 in hydrocarbons: ( ᭜ ), n.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. | Semantic Scholar [semanticscholar.org]

- 5. iolitec.de [iolitec.de]

- 6. [Bmim]fecl4 | C8H15Cl4FeN2 | CID 23730858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recyclable, magnetic ionic liquid bmim[FeCl4]-catalyzed, multicomponent, solvent-free, green synthesis of quinazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

thermal stability of 1-butyl-3-methylimidazolium based ionic liquids.

For professionals in research and development, the key takeaway is the necessity of a rigorous and application-relevant approach to thermal characterization. This includes prioritizing isothermal TGA to assess long-term stability and being vigilant about the purity of the IL, as common impurities like water and halides can act as catalysts for degradation. As the field advances, the development of next-generation ILs, including dicationic structures, promises even greater thermal robustness, expanding the operational window for these remarkable solvents in high-temperature processes. [4]

References

- Mechanism of thermal decomposition of 1-butyl-3-methylimidazolium... - ResearchGate. (n.d.).

- Kuznetsov, M., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10966. [Link]

- Kuznetsov, M., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.

- Jacquemin, J., et al. (2016). Thermal stability of imidazolium-based ionic liquids. CORE. [Link]

- Kuznetsov, M., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. PubMed. [Link]

- Jacquemin, J., et al. (2016). Thermal stability of imidazolium-based ionic liquids. Semantic Scholar. [Link]

- Upreti, P., et al. (2018). Structural factors controlling thermal stability of imidazolium ionic liquids with 1-n-butyl-3-methylimidazolium cation on γ-Al2O3.

- Zhang, Y., et al. (2013). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. SpringerLink. [Link]

- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]

- D'Anna, F., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. MDPI. [Link]

- Zhang, Y., et al. (2013). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques.

- Kuznetsov, M., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.

- Lancaster, N. L. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. University of Leeds. [Link]

- MacFarlane, D. R., et al. (2014). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 16(4), 13684-13693. [Link]

- Jacquemin, J., et al. (2016). Thermal stability of imidazolium-based ionic liquids.

- Thermo-gravimetric analyzer (TGA) analysis of [Bmim]Cl. - ResearchGate. (n.d.).

- Liu, Y., et al. (2023). Exploring the influence of the type of anion in imidazolium ionic liquids on its thermal stability.

- Liu, Y., et al. (2023). Exploring the influence of the type of anion in imidazolium ionic liquids on its thermal stability. ProQuest. [Link]

- Swatloski, R. P., et al. (2003). Ionic Liquids are Not Always Green: Hydrolysis of 1-Butyl-3-Methylimidazolium Hexafluorophosphate.

- Lim, C. S., et al. (2020). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. [Link]

- Kamavaram, V. (2007). Thermodynamic Properties of 1-Butyl-3-methylimidazolium Chloride (C4mim[Cl]) Ionic Liquid.

- Decomposition pathways of [Bmim]Cl (adapted from ref. 25). - ResearchGate. (n.d.).

- TGA of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) ionic liquid. - ResearchGate. (n.d.).

- Chen, Y., et al. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]

- Singh, R., & Kumar, A. (2015). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. PubMed Central. [Link]

- Kamavaram, V., & Reddy, R. G. (2007). Thermal stability of ionic liquids.

- A comparative study of ammonia solubility in imidazolium-based ionic liquids with different structural compositions. (2021).

- Degradation of 1-butyl-3-methylimidazolium chloride ionic liquid in a Fenton-like system. (2020).

- Synthesis and applications of imidazolium-based ionic liquids and their polymer deriv

- Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. (2021). ACS Omega. [Link]

- Study on Microwave-Assisted Synthesis of Ionic Liquids Based on Dialkylimidazolium. (2012).

- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). ajer.org. [Link]

- The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. (2018).

- Purification of imidazolium ionic liquids for spectroscopic application. (2021).

- Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (2020).

- Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of 1-Butyl-3-methylimidazolium Tetrafluoroborate. (2018). Acta Physico-Chimica Sinica. [Link]

- The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. (2018).

Sources

- 1. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the influence of the type of anion in imidazolium ionic liquids on its thermal stability - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. ajer.org [ajer.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 24. whxb.pku.edu.cn [whxb.pku.edu.cn]

basic principles of magnetic ionic liquids for beginners

An In-Depth Technical Guide to the Core Principles of Magnetic Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnetic Ionic Liquids (MILs) represent a distinctive class of materials that merge the versatile and green solvent properties of ionic liquids with an intrinsic paramagnetic character.[1] Unlike ferrofluids, which are colloidal suspensions of magnetic nanoparticles, MILs are true liquids where the magnetic susceptibility is an inherent property of the constituent ions, obviating the need for suspended particles.[2][3] This unique fusion of properties is achieved by incorporating a paramagnetic metal center, typically a transition metal or lanthanide, into the cation or anion structure.[4][5] The resulting fluids can be manipulated by an external magnetic field, opening up novel possibilities in chemical synthesis, separation sciences, and biomedical applications.[6] This guide provides a foundational understanding of the core principles of MILs, from their molecular architecture and synthesis to their key physicochemical properties and applications, with a particular focus on their relevance to drug development and analytical chemistry.

Introduction: A New Paradigm in Functional Materials

What are Ionic Liquids (ILs)?

At their core, Ionic Liquids (ILs) are salts with melting points below 100°C (373.15 K).[4][7] This class of materials is composed entirely of ions, typically a bulky, asymmetric organic cation and an organic or inorganic anion.[6] Their ionic nature prevents efficient crystal lattice packing, resulting in their low melting points. Key features that have driven their adoption as "green solvents" include negligible vapor pressure, non-flammability, high thermal and chemical stability, and a remarkable ability to dissolve a wide range of compounds.[4][8]

Defining Magnetic Ionic Liquids (MILs): Intrinsic Magnetism

Magnetic Ionic Liquids are a specialized subclass of ILs that possess inherent paramagnetic properties.[1] This magnetism is not due to suspended particles but arises from the incorporation of a paramagnetic species directly into the ionic structure.[5] The paramagnetic centers are typically transition metal or lanthanide atoms with unpaired electrons in their d- or f-subshells (e.g., Fe(III), Mn(II), Gd(III)).[4][5] This architectural choice endows MILs with all the advantageous properties of traditional ILs, plus the unique ability to respond to an external magnetic field.[3] The field gained significant momentum following the seminal 2004 report on 1-butyl-3-methylimidazolium tetrachloroferrate(III) ([C₄C₁im][FeCl₄]), which demonstrated strong magnetic properties and marked the beginning of extensive research into these materials.[4]

Significance for Research and Drug Development

The tunable nature of MILs makes them exceptionally promising for the pharmaceutical and biomedical sectors.[9] Their ability to be manipulated by a magnetic field simplifies separation and recovery processes, offering a significant advantage in sample preparation, catalyst recycling, and product purification.[4][7] In drug development, MILs are being explored as novel solvents to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), as catalysts in drug synthesis, and as advanced extraction media for quantifying drugs in biological and environmental samples.[9][10]

The Molecular Architecture of MILs: Designing for Function

The properties of a MIL are not arbitrary; they are a direct consequence of the chosen cation and anion. This "designability" allows scientists to tailor a MIL's physicochemical characteristics for a specific task.[8]

The Source of Magnetism: Paramagnetic Components

The magnetism in MILs originates from the presence of atoms with unpaired electrons, which generate a magnetic moment.[4] When placed in an external magnetic field, these moments align, causing the liquid to be attracted to the magnet. The strength of this attraction, or magnetic susceptibility, is dependent on the choice of the paramagnetic metal and its concentration within the liquid.

The Anion: The Typical Locus of Magnetism

In the majority of reported MILs, the paramagnetic center is housed within the anion.[1][6] This is typically achieved by forming a complex between a metal halide and the desired anionic species.

Common Magnetic Anions:

-

Tetrahalometallates: [FeCl₄]⁻, [FeCl₃Br]⁻, [MnCl₄]²⁻, [CoCl₄]²⁻

-

Lanthanide Complexes: [GdCl₆]³⁻, [Dy(NCS)ₓ(H₂O)y]

Causality in Anion Selection: The choice of anion is a critical decision that dictates not only the magnetic strength but also the MIL's chemical stability. For instance, while tetrachloroferrate(III) ([FeCl₄]⁻) anions provide a strong magnetic response, they are susceptible to hydrolysis in aqueous media, which can limit their application.[4] This has driven research into more hydrolytically stable anion designs for use in biological or environmental systems.

The Cation: The Tunability Workhorse

While the anion often provides the magnetic muscle, the organic cation is the primary tool for fine-tuning the MIL's physical properties.[5]

Common Cation Families:

-

Imidazolium

-

Pyridinium

-

Ammonium

-

Phosphonium

Causality in Cation Selection: The structure of the cation—particularly the length and symmetry of its alkyl chains—directly influences properties like viscosity, density, thermal stability, and hydrophobicity.[11]

-

Hydrophobicity: To create MILs for aqueous biphasic systems, a hydrophobic character is essential. This is often achieved by using cations with long alkyl chains, such as the trihexyl(tetradecyl)phosphonium cation in [P₆₆₆₁₄][FeCl₄].[5] This design prevents the MIL from dissolving in water, ensuring clean phase separation.

-

Viscosity and Melting Point: Increasing the length of the alkyl chains on the cation generally leads to higher viscosity.[5] Introducing asymmetry into the cation structure is a common strategy to disrupt crystal packing and lower the melting point.[11]

Caption: General workflow for the synthesis of [C₄C₁im][FeCl₄].

Essential Characterization Techniques

Verifying the synthesis and understanding the properties of a new MIL requires a suite of analytical techniques. [12] Table 1: Key Characterization Techniques for MILs

| Technique | Property Measured | Purpose in MIL Analysis |

|---|---|---|

| SQUID/VSM Magnetometry | Magnetic Susceptibility, Magnetic Moment | Quantifies the magnetic strength of the MIL, confirming its paramagnetic nature. [13] |

| NMR Spectroscopy | Chemical Structure, Purity | Confirms the structure of the cation and anion. The Evans method can also be used to determine magnetic susceptibility. [14] |

| FT-IR Spectroscopy | Functional Groups, Bonding | Identifies characteristic vibrational modes of the cation and the metal-halide bonds in the anion. [13] |

| Thermogravimetric Analysis (TGA) | Thermal Stability | Determines the decomposition temperature, establishing the MIL's operational temperature range. [11] |

| Differential Scanning Calorimetry (DSC) | Phase Transitions (Melting Point, Glass Transition) | Measures the melting point to confirm it is an ionic liquid and identifies other thermal events. [11] |

| Viscometry / Rheometry | Viscosity | Measures the fluid's resistance to flow, a critical parameter for handling and transport applications. |

| Elemental Analysis | Elemental Composition | Verifies the elemental ratios (C, H, N) and confirms the successful incorporation of the metal. [11]|

Physicochemical Properties: A Quantitative Overview

Magnetic Susceptibility: The Defining Property

Magnetic susceptibility is the measure of how much a material will become magnetized in an applied magnetic field. For MILs, this value is positive, indicating paramagnetism. The effective magnetic moment (µeff) can be tuned by designing MILs with multiple paramagnetic centers; for example, tricationic MILs have been synthesized with µeff values as high as 11.76 Bohr magnetons (µB), demonstrating exceptionally strong magnetic response. [11]

Viscosity, Density, and Thermal Stability

These bulk properties are critical for practical applications.

-

Viscosity: MILs are generally more viscous than common molecular solvents. The viscosity of [P₆₆₆₁₄][FeCl₄] is 1349 mPa·s⁻¹ at 298.15 K, but this decreases significantly with increasing temperature. [5]* Density: Most MILs are denser than water, with densities typically ranging from 1.3 to over 2.0 g·cm⁻³. [4]* Thermal Stability: MILs often exhibit high thermal stability, with some stable up to 260°C or higher, depending on their structure. [3]

The Power of Tunability: Structure-Property Relationships

The ability to rationally design MILs by modifying their constituent ions is their most powerful feature.

Table 2: Influence of Cation/Anion Structure on MIL Properties

| Structural Modification | Effect on Property | Rationale / Causality |

|---|---|---|

| Increase Cation Alkyl Chain Length | ↑ Viscosity, ↓ Density, ↑ Hydrophobicity | Longer chains increase van der Waals interactions (raising viscosity) but decrease packing efficiency (lowering density). [5] |

| Introduce Cation Asymmetry | ↓ Melting Point | Asymmetry disrupts the formation of a stable crystal lattice, favoring the liquid state. [11] |

| Change Anion from [FeCl₄]⁻ to [FeCl₃Br]⁻ | Minimal change in µeff, potential change in solubility | Halide substitution can subtly alter inter-ionic interactions and solubility profiles without drastically changing the magnetic moment. [11] |

| Use Phosphonium vs. Imidazolium Cation | ↑ Hydrophobicity, ↑ Thermal Stability | The bulky, non-aromatic nature of phosphonium cations often leads to greater stability and water resistance compared to planar imidazolium rings. [5]|

Applications in Drug Development and Analytical Science

Revolutionizing Sample Preparation: Magnetic Dispersive Microextraction

One of the most impactful applications of MILs is in sample preparation, particularly for dispersive liquid-liquid microextraction (DLLME). [7]In this technique, a small volume of the MIL is dispersed into a larger aqueous sample (e.g., urine, plasma, water). The analytes of interest partition into the MIL droplets. Instead of requiring a centrifugation step to separate the extraction phase—which is often slow and can lead to emulsions—an external magnet is simply applied. [7]The magnetic MIL droplets coalesce and are held against the side of the vial, allowing the sample matrix to be easily decanted. This approach is faster, more efficient, and uses smaller volumes of solvent compared to traditional methods.

Experimental Workflow: MIL-based Microextraction of an Analyte

Objective: To extract a target drug molecule from an aqueous sample for subsequent analysis by HPLC.

Methodology:

-

Sample pH Adjustment: Adjust the pH of the aqueous sample to ensure the target analyte is in a neutral, extractable form.

-

MIL Addition: Add a small volume (e.g., 50 µL) of a hydrophobic MIL to the sample vial (e.g., 10 mL).

-

Dispersion: Vortex or sonicate the mixture for 1-2 minutes. This creates a cloudy suspension of fine MIL droplets, maximizing the surface area for efficient analyte extraction.

-

Magnetic Separation: Place a strong neodymium magnet against the side of the vial. The MIL droplets will migrate to the magnet within seconds, forming a single, collected drop.

-

Analyte Recovery: Carefully remove the aqueous supernatant with a pipette. The collected MIL drop, now enriched with the analyte, can be dissolved in a small volume of a suitable solvent (e.g., acetonitrile) for injection into an HPLC system.

Caption: Workflow for MIL-based Dispersive Liquid-Liquid Microextraction.

Other Key Applications

-

Solvents for Drug Synthesis: The unique solvating power of ILs can improve the solubility of reagents and influence reaction pathways, while the magnetic nature of MILs allows for simple recovery of the solvent and any dissolved catalysts. [10]* Biomolecule Extraction: MILs have been successfully employed as novel solvents for the extraction and preservation of DNA and RNA, where magnetic separation offers a gentle alternative to precipitation methods. [2][4]* Drug Delivery: While still an emerging area, research is exploring the use of biocompatible ILs and MILs to formulate APIs, potentially improving solubility and bioavailability. [10]

Conclusion and Future Perspectives

Magnetic ionic liquids are more than a scientific curiosity; they are highly functional materials with demonstrable advantages in analytical and synthetic chemistry. Their core strength lies in the combination of traditional ionic liquid properties with a magnetically responsive nature that can be precisely tuned through rational molecular design. For researchers in drug development, MILs offer powerful new tools to overcome long-standing challenges in sample preparation, purification, and chemical synthesis.

The future of MILs research is bright, with efforts focused on creating next-generation materials with enhanced features such as:

-

Biocompatibility and Biodegradability: Designing MILs from non-toxic, renewable starting materials to expand their use in biomedical applications. [9]* Task-Specific Functionality: Incorporating specific functional groups into the cation or anion to create MILs that can selectively target and extract particular molecules or catalyze specific reactions. [15]* Chiral MILs: Developing MILs that can be used for enantioselective separations, a critical need in the pharmaceutical industry. [6] As our understanding of the intricate structure-property relationships in these materials deepens, the scope for their application will undoubtedly continue to expand, solidifying their role as a cornerstone of modern functional material science.

References

- Santos, E., Albo, J., & Irabien, A. (2014).

- (2025). Synthesis, Properties and Applications of Magnetic Ionic Liquids: An Overview. Bentham Science.

- (2025). Synthesis, Properties and Applications of Magnetic Ionic Liquids: An Overview.

- Synthesis and Application of Metal Ion Containing Ionic Liquids: A Brief Review. Bentham Science.

- Figueiredo, N. M., et al. (2024).

- Figueiredo, N. M., et al. (2024).

- Magnetic Ionic Liquid Characterization and Analysis Services. CD Bioparticles.

- Clark, K. D., et al. (2018). Synthetic Strategies for Tailoring the Physicochemical and Magnetic Properties of Hydrophobic Magnetic Ionic Liquids.

- Santos, E., Albo, J., & Irabien, A. (2014).

- (2025). Magnetic Ionic Liquids in Analytical Chemistry: A Review.

- Characterization of Magnetic Ionic Liquids. CD Bioparticles.

- Ferdes, M., et al. (2024).

- (2025). Making a True Magnetic Liquid. YouTube.

- S, P., & P, R. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. MDPI.

- (2016).

- Magnetic Ionic Liquids. Scribd.